Dethiobiotin

Catalog No.
S563193
CAS No.
15720-25-9
M.F
C10H18N2O3
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dethiobiotin

CAS Number

15720-25-9

Product Name

Dethiobiotin

IUPAC Name

6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)

InChI Key

AUTOLBMXDDTRRT-UHFFFAOYSA-N

SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Synonyms

desthiobiotin, desthiobiotin, (4R-cis)-isomer, desthiobiotin, (cis)-(+-)-isomer, dethiobiotin

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Reversible Protein Labeling

Biotin is renowned for its exceptionally strong binding affinity to proteins like streptavidin and avidin. However, this strong bond makes it challenging to dissociate biotin from its target protein under physiological conditions. Desthiobiotin offers a solution by forming a weaker yet specific interaction with these biotin-binding proteins []. This weaker bond allows for the controlled release of the labeled protein using either biotin or desthiobiotin itself.

Researchers can leverage this property to create desthiobiotin-conjugated probes for protein visualization and detection purposes. These probes function similarly to their biotinylated counterparts in applications like cell staining and antigen labeling []. The advantage lies in the ability to easily detach the probe from the target protein using a mild elution buffer containing biotin. This enables repeated probing with fluorescent streptavidin conjugates for enhanced signal amplification without the need for complex stripping procedures [].

Affinity Chromatography with Controlled Elution

Desthiobiotin plays a crucial role in affinity chromatography, a technique for purifying specific proteins from complex mixtures. Researchers often employ Strep-Tactin, a resin containing modified biotin-binding sites, for the purification of Strep-tag II and Twin-Strep-tag fusion proteins. Desthiobiotin acts as a competitive elution agent, displacing the fusion protein from the Strep-Tactin resin in a gentle and controlled manner []. This facilitates the isolation of the desired protein without harsh chemical treatments that might compromise its activity or structure.

Dethiobiotin is a biotin precursor, integral to the biosynthesis of biotin, a vital cofactor for various carboxylase enzymes. Its chemical formula is C10H18N2O3C_{10}H_{18}N_{2}O_{3}, and it features a ureido ring structure crucial for its biological activity. Dethiobiotin is synthesized from 7,8-diaminononanoate and carbon dioxide through a series of enzymatic reactions, primarily catalyzed by dethiobiotin synthase. This compound plays a significant role in microbial metabolism and is essential for the growth of certain bacteria and plants.

Dethiobiotin is formed through the enzymatic action of dethiobiotin synthase (EC 6.3.3.3), which catalyzes the following reaction:

ATP+7 8 diaminononanoate+CO2ADP+phosphate+dethiobiotin\text{ATP}+\text{7 8 diaminononanoate}+\text{CO}_2\rightleftharpoons \text{ADP}+\text{phosphate}+\text{dethiobiotin}

This reaction involves two main steps:

  • Formation of a carbamate intermediate from the substrate.
  • N-carboxylation of the carbamate, leading to the closure of the ureido ring structure .

The process requires magnesium ions as cofactors and ATP for energy, highlighting its role in energy-dependent biosynthetic pathways.

Dethiobiotin serves as a precursor in biotin biosynthesis and is essential for various biological functions. Biotin acts as a cofactor for several carboxylases involved in metabolic pathways such as gluconeogenesis and fatty acid synthesis. Dethiobiotin’s conversion to biotin involves complex radical reactions facilitated by iron-sulfur clusters, emphasizing its significance in cellular metabolism .

Dethiobiotin can be synthesized through biochemical methods involving microbial fermentation or chemical synthesis. The primary method involves:

  • Microbial Fermentation: Utilizing microorganisms such as Escherichia coli, which naturally produce dethiobiotin through their metabolic pathways.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multistep organic reactions involving starting materials like 7,8-diaminononanoate and carbon dioxide, typically under controlled conditions to ensure proper formation of the ureido ring.

Dethiobiotin has several applications:

  • Nutritional Supplement: It is used in animal feed to enhance biotin levels.
  • Biotechnology: Employed in studies related to biotin metabolism and enzyme function.
  • Research: Serves as a model compound for studying enzymatic reactions involved in biotin biosynthesis.

Studies on dethiobiotin focus on its interactions with enzymes, particularly dethiobiotin synthase. Research has shown that:

  • The presence of magnesium ions significantly enhances substrate binding and catalytic efficiency.
  • Conformational changes in the enzyme during substrate binding are crucial for effective catalysis .

Dethiobiotin shares structural similarities with several compounds involved in biotin metabolism. Here are some notable comparisons:

CompoundStructure FeaturesUnique Aspects
BiotinContains a thiophene ring and a valeric acid side chainEssential cofactor for carboxylases
7,8-DiaminononanoatePrecursor to dethiobiotinDirectly involved in dethiobiotin synthesis
DesthiobiotinLacks the ureido ringIntermediate compound prior to biotin formation
5-Amino-6-oxopentanoateInvolved in similar biosynthetic pathwaysPrecursor to other important metabolites

Dethiobiotin's uniqueness lies in its specific role as a direct precursor to biotin, emphasizing its importance in microbial growth and metabolism compared to other similar compounds that may serve different functions or pathways .

Core Position in Biotin Biosynthesis

Dethiobiotin occupies a central position in the biotin biosynthetic pathway, representing the penultimate intermediate before the formation of biotin itself. Biotin, also known as vitamin H or vitamin B7, functions as an essential cofactor for biotin-dependent carboxylases, which are involved in crucial metabolic processes such as fatty acid biosynthesis, amino acid metabolism, and gluconeogenesis.

The biotin biosynthetic pathway can be divided into two main stages:

  • Generation of the pimelate moiety (the first stage varies among organisms)
  • Assembly of the biotin bicyclic ring structure, which is more conserved across biotin-producing organisms

Dethiobiotin is formed in the second stage of this pathway. The precursor to dethiobiotin is 7,8-diaminononanoate (also called 7,8-diaminopelargonic acid or DAPA), which undergoes ring closure to form the ureido ring of dethiobiotin. Subsequently, dethiobiotin is converted to biotin through the insertion of a sulfur atom between carbon atoms C6 and C9, creating the thiophane ring that completes the biotin structure.

This pathway is present in bacteria, archaea, fungi, and plants, but notably absent in humans and other mammals, which must obtain biotin from dietary sources or from symbiotic gut microbiota. This distinction makes the enzymes involved in biotin biosynthesis attractive targets for antimicrobial drug development.

Dethiobiotin Synthetase (DTBS): Catalytic Function and Substrate Specificity

Dethiobiotin synthetase (DTBS, EC 6.3.3.3) catalyzes the penultimate step in biotin biosynthesis: the formation of the ureido ring of dethiobiotin from 7,8-diaminononanoate (DAPA), CO₂, and ATP. This reaction is a rare example of a non-biotin-dependent carboxylation reaction in the biotin pathway.

The DTBS-catalyzed reaction proceeds through the following steps:

  • Formation of N7-carbamate of DAPA through consumption of CO₂
  • Activation of the carbamate moiety by ATP, forming a carbamic-phosphoric acid anhydride
  • Nucleophilic attack by the N8 amino group of DAPA on the anhydride, resulting in ureido ring closure
  • Release of inorganic phosphate and ADP

The overall reaction can be represented as:
CO₂ + (7R,8S)-diaminononanoate + ATP → dethiobiotin + ADP + phosphate + 3H⁺

This mechanism was initially proposed by Krell and Eisenberg in 1970 and has been conclusively established through kinetic crystallography studies. Experimental evidence for this mechanism includes the identification of the 8-aminocarbamate of (7R,8S)-7,8-diaminononanoate as an enzyme-bound intermediate.

DTBS is a homodimeric enzyme, with each subunit folded as a single globular α/β domain. The enzyme active site is located at the dimer interface, with the substrate binding to one monomer and ATP binding to the other. This arrangement facilitates the coordination of the reaction components.

The overall fold of DTBS closely resembles that of several other enzymes despite the absence of sequence similarity, including adenylosuccinate synthetase (purA), Ha-ras-p21 oncogene product, and nitrogenase iron protein. This structural similarity indicates that DTBS belongs to a diverse family of enzymes with divergent functions but conserved three-dimensional architecture.

Biotin Synthase (BioB): Radical SAM Mechanism for Sulfur Incorporation

Biotin synthase (BioB, EC 2.8.1.6) catalyzes the final step in biotin biosynthesis: the conversion of dethiobiotin to biotin through the insertion of a sulfur atom between carbon atoms C6 and C9, forming the thiophane ring. BioB is a member of the radical S-adenosylmethionine (radical SAM) enzyme family.

The crystal structure of BioB, determined to 3.4 Å resolution, reveals a homodimeric protein with each monomer containing a TIM barrel structure that houses:

  • A [4Fe-4S]²⁺ cluster that coordinates S-adenosylmethionine (SAM)
  • A [2Fe-2S]²⁺ cluster that serves as the sulfur donor for the thiophane ring

These iron-sulfur clusters are essential for the catalytic activity of BioB and participate in the radical-based reaction mechanism.

BioB employs a radical-based mechanism for the insertion of sulfur into dethiobiotin, a process that enables the functionalization of unactivated carbon centers. The proposed mechanism involves:

  • Inner-sphere electron transfer from the [4Fe-4S]²⁺ cluster to SAM, resulting in reductive cleavage of SAM
  • Formation of a 5'-deoxyadenosyl radical (5'-dA- )
  • Hydrogen abstraction from dethiobiotin at C9 by the 5'-dA- radical, forming a dethiobiotinyl carbon radical
  • Attachment of sulfur from the [2Fe-2S]²⁺ cluster to the C9 radical, reducing an iron atom from Fe(III) to Fe(II)
  • Exchange of the spent SAM for a fresh molecule
  • Generation of another 5'-dA- radical, which abstracts hydrogen from C6
  • Formation of the C6-S bond, completing the thiophane ring and producing biotin
  • Disintegration of the [2Fe-2S]²⁺ cluster, releasing the remaining iron and sulfur atoms

This mechanism is unique in that it utilizes an inorganic sulfur source (the [2Fe-2S]²⁺ cluster) rather than a more typical biological sulfur donor such as cysteine. The use of radical chemistry allows for the functionalization of unactivated carbon atoms in dethiobiotin.

The BioB-catalyzed conversion of dethiobiotin to biotin requires several components:

  • Dethiobiotin as the substrate
  • S-adenosylmethionine (SAM) as the radical initiator (2 equivalents per catalytic cycle)
  • Reducing system (typically flavodoxin/flavodoxin reductase/NADPH or dithionite)
  • Anaerobic conditions to preserve the oxygen-sensitive iron-sulfur clusters

Table 1: Reaction requirements and kinetic parameters for BioB from E. coli

ParameterValueReference
Km for dethiobiotin10 ± 5 μM
kcat0.12 ± 0.03 min⁻¹
Turnover number~3 per enzyme molecule
Role of SAMSubstrate (consumed)
Required cofactors[4Fe-4S] and [2Fe-2S] clusters

A notable characteristic of BioB is its limited turnover number (~3 per enzyme molecule), which is attributed to the destruction of the [2Fe-2S]²⁺ cluster during catalysis. This makes BioB a "suicide enzyme" that becomes inactive after a few catalytic cycles, necessitating continuous synthesis of new enzyme molecules to maintain biotin production.

Auxiliary Proteins in Mycobacterial Systems: BsaP Dependency and Functional Context

A significant recent discovery in the field of biotin biosynthesis is the identification of an auxiliary protein, Rv1590 (renamed BsaP for "biotin synthase auxiliary protein"), that is required for the activity of biotin synthase (BioB) in Mycobacterium tuberculosis. This finding, reported in 2024, represents a novel aspect of biotin biosynthesis that appears to be specific to actinobacteria.

The rv1590 gene, previously of unknown function, was shown to be essential for M. tuberculosis to synthesize biotin. Chemical-genetic interaction experiments mapped the function of rv1590 to the conversion of dethiobiotin to biotin, the reaction catalyzed by BioB.

A crucial distinction between biotin synthases from different bacterial species is their dependency on auxiliary proteins:

  • BioB from M. tuberculosis (BioB.tb) requires BsaP for activity
  • BioB from E. coli (BioB.ec) functions independently without auxiliary proteins

This dependency was demonstrated both through genetic complementation studies and in vitro biochemical assays. When BsaP was added to BioB.tb in vitro under anaerobic conditions, it promoted the conversion of dethiobiotin to biotin, whereas no difference in biotin production was observed when BsaP was added to BioB.ec.

The kinetic parameters for BioB.tb in the presence of BsaP include a dissociation constant for dethiobiotin of approximately 7 μM and a maximal reaction rate of 0.0064 min⁻¹ at 25°C, which is comparable to the kinetic parameters observed for BioB.ec.

The requirement for BsaP in mycobacterial biotin synthases appears to be related to the [2Fe-2S] cluster that serves as the sulfur donor in the conversion of dethiobiotin to biotin. Spectroscopic analyses suggest that BsaP may form an oxygen-sensitive iron-sulfur cluster, which might facilitate the assembly or stability of the [2Fe-2S] cluster in BioB.tb.

Homologs of bsaP are found associated with bioB in many actinobacterial genomes, suggesting that this auxiliary protein-dependent mechanism is conserved within this bacterial phylum. This was confirmed experimentally for BioB from Mycobacterium smegmatis (BioB.sm), which also requires its cognate BsaP (Msmeg3195) for activity.

The dependency of mycobacterial biotin synthases on BsaP presents a potential target for antimicrobial drug development, particularly against M. tuberculosis. Since humans lack the biotin biosynthetic pathway and must obtain biotin from dietary sources, inhibitors targeting the BioB-BsaP interaction or the unique features of BsaP-dependent biotin synthases could offer selective antimicrobial activity.

Organism-Specific Pathway Variations: E. coli vs. Mycobacterium spp.

The biotin biosynthetic pathway exhibits significant variations across different microbial species, particularly in the organization of biosynthetic genes, regulatory mechanisms, and specific enzymatic requirements.

In E. coli, the biotin synthetic genes bioBFCD and bioA are divergently transcribed under the control of the bioO operator, which facilitates negative regulation by the bifunctional biotin protein ligase, BirA. When biotin is in excess, it is converted by BirA to biotinoyl-5'-AMP, and the BirA-biotinoyl-5'-AMP complex dimerizes and binds to bioO to repress transcription of the operon genes.

In contrast, the bioWAFDBI operon is found in Bacillus subtilis, representing a different organization of biotin biosynthetic genes. Mycobacterium tuberculosis has its own distinct arrangement of biotin biosynthesis genes, with the additional requirement for the BsaP auxiliary protein as discussed previously.

The enzymes involved in dethiobiotin metabolism—DTBS and BioB—show notable variations across different organisms:

  • E. coli DTBS (encoded by bioD) is well-characterized and serves as the prototypical enzyme for understanding DTBS structure and function.
  • YnfK in E. coli has been identified as a second dethiobiotin synthetase, although with poor activity compared to BioD. YnfK expression is activated under anaerobic conditions by the FNR transcription factor.
  • H. pylori DTBS has a unique structure lacking one of the nucleotide-recognition motifs found in other DTBS proteins, yet maintains a strong preference for ATP.
  • BioB from E. coli functions independently, while BioB from M. tuberculosis and other actinobacteria requires the BsaP auxiliary protein.

An intriguing aspect of dethiobiotin metabolism is observed in certain biotin auxotrophs, such as Lactobacillus plantarum and L. casei. Despite requiring biotin for growth under standard conditions, these organisms can synthesize biotin and grow in medium containing dethiobiotin but no biotin when provided with high levels of dethiobiotin.

This phenomenon suggests that these organisms possess the enzymatic machinery for the final step of biotin biosynthesis (conversion of dethiobiotin to biotin) but may lack enzymes for earlier steps in the pathway, or express these enzymes at insufficient levels under normal conditions.

Table 2: Comparative analysis of biotin biosynthesis genes and their organization across selected bacterial species

OrganismBiotin Biosynthesis GenesGene OrganizationRegulatory MechanismAuxiliary ProteinsReferences
E. colibioA, bioB, bioC, bioD, bioFDivergent transcription of bioBFCD and bioA under bioO controlBirA repressionNone for BioB; BioC-BioH pathway for pimelate synthesis
B. subtilisbioW, bioA, bioF, bioD, bioB, bioIbioWAFDBI operonBirA repressionBioI for pimeloyl-ACP formation
M. tuberculosisbioA, bioB, bioD, bioF, rv1590 (bsaP)Not in single operonUnknownBsaP required for BioB activity
H. pyloribioA, bioB, bioD, bioFUnknownUnknownUnknown
L. plantarumPartial pathway (including bioB)UnknownUnknownUnknown

Table 3: Comparison of BioB systems with and without BsaP dependency

CharacteristicBsaP-Dependent BioB (M. tuberculosis)BsaP-Independent BioB (E. coli)
Auxiliary protein requirementBsaP (Rv1590) essentialNone
In vitro activity without auxiliary proteinNoneActive
Biotin production rate with dethiobiotin0.0064 min⁻¹0.12 min⁻¹
Km for dethiobiotin~7 μM10 ± 5 μM
Apparent function of auxiliary proteinPossibly related to [2Fe-2S] cluster assembly/stabilityN/A
Taxonomic distributionActinobacteriaWidely distributed
References

Dethiobiotin synthetase (DTBS), encoded by the bioD gene in Escherichia coli, catalyzes the ATP-dependent carboxylation of 7,8-diaminopelargonic acid (DAPA) to form dethiobiotin. The reaction proceeds via three mechanistically distinct steps [3] [4]. First, carbon dioxide is inserted between the N7 and N8 nitrogen atoms of DAPA, forming an N7-carbamate intermediate. This step is followed by activation of the carbamate through ATP hydrolysis, generating a carbamic-phosphoric mixed anhydride. Finally, intramolecular nucleophilic attack by the N8 amino group results in ureido ring closure, releasing inorganic phosphate and ADP [2] [3].

Magnesium ions (Mg²⁺) are indispensable cofactors, with two Mg²⁺ ions per active site coordinating the β- and γ-phosphates of ATP to stabilize the transition state [2] [4]. Structural studies reveal that Glu12, Thr11, and Asp54 in E. coli DTBS form critical interactions with these Mg²⁺ ions, ensuring proper orientation of the ATP molecule [2]. Additionally, lysine residues (Lys15 and Lys37) electrostatically stabilize the negatively charged intermediates during anhydride formation [2]. The requirement for divalent cations extends beyond Mg²⁺; Mn²⁺ and Co²⁺ can partially restore activity in Mg²⁺-depleted systems, albeit with reduced catalytic efficiency [4].

Carbamic-Phosphoric Mixed Anhydride Formation: Key Intermediate in Ureido Ring Closure

The carbamic-phosphoric mixed anhydride represents the central high-energy intermediate in DTBS catalysis. Kinetic crystallography studies demonstrate that ATP γ-phosphate transfer to the N7-carbamate of DAPA produces this species, which is transiently stabilized by a network of hydrogen bonds from Ser41, Thr16, and backbone amides in the active site [2] [3]. The anhydride’s electrophilic character facilitates nucleophilic attack by the N8 amino group, culminating in cyclization.

Isotopic labeling experiments using ¹⁸O-phosphate have confirmed that the inorganic phosphate released during the reaction originates exclusively from the γ-phosphate of ATP, underscoring the anhydride’s role as a phosphorylated intermediate [3]. Mutagenesis of residues involved in anhydride stabilization (e.g., Ser41Ala) reduces catalytic activity by >90%, highlighting the importance of precise electrostatic positioning [2].

Dethiobiotin synthase consistently forms homodimeric structures across all characterized organisms, with each subunit adopting a canonical seven-stranded parallel beta-sheet surrounded by alpha-helices in a classical alpha-beta domain fold. The high-resolution crystallographic analysis of Escherichia coli dethiobiotin synthase at 0.97 Angstroms resolution revealed extraordinary structural detail, with 4143 protein atoms including 1859 hydrogen atoms and 436 solvent sites refined to a final R-factor of 11.6%.

The quaternary structure demonstrates that the enzyme active site is strategically positioned at the dimer interface, with substrate binding occurring on one monomer while adenosine triphosphate binds to the adjacent monomer. This unique arrangement facilitates cooperative substrate binding and explains the observed substrate binding cooperativity reported in kinetic studies. The dimer interface is stabilized by two distinct regions: a highly conserved core formed between the phosphate-binding loop and Walker B region of one subunit and the 7,8-diaminopelargonic acid binding region of the other, and a variable sequence region with conserved structure formed between the alpha-3a helix of one subunit and alpha-6 helix of the other.

Comparative crystallographic analysis across different organisms reveals significant architectural variations despite functional conservation. Helicobacter pylori dethiobiotin synthase exhibits unique characteristics, lacking the complete C-terminal region containing one of the nucleotide-recognition motifs found in other bacterial orthologs. The crystal structures of Mycobacterium tuberculosis dethiobiotin synthase demonstrate substantial differences from Escherichia coli and Helicobacter pylori enzymes, particularly in active site organization and overall protein fold.

OrganismPDB IDResolution (Å)R-factor (%)Key Structural Features
Escherichia coli1DTS1.65N/ASeven-stranded parallel β-sheet, classical P-loop motif
Escherichia coli1BYI0.9711.6Ultra-high resolution, 4143 protein atoms including H atoms
Escherichia coli1BS11.817.2Complex with dethiobiotin, ADP, Pi, Mg2+
Helicobacter pylori2QMON/AN/AMonomer in asymmetric unit
Mycobacterium tuberculosis3FGN1.85N/ASignificant differences from other organisms

Iron-Sulfur Clusters and [2Fe-2S] Clusters in Biotin Synthase: Structural and Functional Roles

Biotin synthase contains two distinct iron-sulfur clusters that play complementary yet distinct roles in the catalytic mechanism. The [4Fe-4S]2+ cluster serves as the primary catalytic cofactor, coordinating directly with S-adenosylmethionine through an inner sphere mechanism and facilitating the reductive cleavage to generate 5′-deoxyadenosyl radicals. This cluster is bound to a conserved CxxxCxxC motif characteristic of the Radical SAM superfamily and is positioned approximately 5-7 Angstroms from the protein surface to facilitate electron transfer from flavodoxin.

The [2Fe-2S]2+ cluster functions as both a sulfur donor and electron acceptor during biotin formation, representing a unique dual role among iron-sulfur enzymes. Positioned within the core of the (αβ)8 barrel fold, this cluster is coordinated by three cysteine residues and an unusual arginine residue (Arg260), with the closest bridging sulfide located 4.7 Angstroms from the C9 position of dethiobiotin. Isotopic labeling studies demonstrate that sulfur from this cluster is incorporated into the biotin thiophane ring with 60-80% efficiency.

Dynamic cluster interconversions represent a fascinating aspect of biotin synthase biochemistry. Under reducing conditions, the [2Fe-2S]2+ clusters can undergo reductive dimerization to form a single [4Fe-4S]2+ cluster at the subunit interface, a process that is pH-dependent and occurs below pH 8.5. This interconversion is accompanied by the binding of additional iron and sulfide, suggesting a mechanism for cluster repair and enzyme reactivation.

Recent discoveries have identified a novel Type II biotin synthase in obligate anaerobic organisms that utilizes a [4Fe-5S] auxiliary cluster instead of the traditional [2Fe-2S] cluster. This cluster contains a ligated sulfide that is proposed to be used for biotin formation, highlighting the evolutionary adaptations in iron-sulfur cluster utilization between aerobic and anaerobic organisms.

Cluster TypeFunctionLocationCoordinationKey Evidence
[4Fe-4S]2+SAM binding and reductive cleavageRadical SAM domain, surface accessibleCxxxCxxC motifDirect SAM coordination, EPR spectroscopy
[2Fe-2S]2+Sulfur donor for biotin formationCore of TIM barrel, near substrateThree cysteines + arginineIsotope labeling studies, destruction during turnover
[2Fe-2S]1+Intermediate during sulfur transferCore of TIM barrelThree cysteines + arginineEPR spectroscopy, ESEEM studies
[4Fe-5S] Type IINovel auxiliary clusterAuxiliary cluster siteExtended coordination sphereRecent discovery in obligate anaerobes

Phosphate-Binding Loop Motifs: Nucleotide Binding and Catalytic Optimization

The phosphate-binding loop, commonly known as the P-loop or Walker A motif, represents one of the most conserved structural elements in dethiobiotin synthase, despite significant sequence variations across different organisms. The classical P-loop consensus sequence GxxxxGK(S/T) facilitates nucleotide binding through a compound LRLR nest comprising the main chain atoms that form a phosphate-sized concavity with NH groups pointing inward.

In dethiobiotin synthase, the P-loop exhibits remarkable functional plasticity, serving dual roles in both nucleotide and substrate binding. The seven-stranded parallel beta-sheet contains the classical mononucleotide-binding motif with a fingerprint peptide sequence, and comparison with GTP-binding proteins reveals significant structural similarity to H-ras-p21, suggesting evolutionary conservation of the nucleotide-binding fold. The lysine residue in the Walker A motif, together with main chain NH atoms, is crucial for nucleotide binding, while the associated magnesium ion coordination is essential for both substrate binding and catalytic activity.

Structural analysis reveals that the P-loop region demonstrates considerable flexibility, with this flexibility directly correlating with the entropy of activation for nucleotide dissociation. The P-loop anchor mechanism, involving hydrogen bonding or hydrophobic interactions between the P-loop and adjacent helical structures, modulates this flexibility and plays a crucial role in nucleotide binding kinetics.

Species-specific variations in P-loop structure contribute to nucleotide specificity differences. Helicobacter pylori dethiobiotin synthase contains a modified P-loop motif (N-L-K-G-N) similar to GTP-binding proteins, yet isothermal titration calorimetry studies demonstrate strong preference for adenosine triphosphate over guanosine triphosphate. This paradox highlights the complex structure-function relationships governing nucleotide specificity in this enzyme family.

Motif TypeConsensus SequenceFunctionConservation
Walker A (P-loop)GxxxxGK(S/T)Nucleotide phosphate bindingHighly conserved across species
Walker BhhhhD (h = hydrophobic)Mg2+ coordinationLess conserved downstream
Classical P-loopGxxxGxGKS/TATP/GTP bindingStructurally conserved despite sequence variation
Modified P-loopVariable in DTBSSubstrate and nucleotide bindingFunctional conservation

Auxiliary Protein Interactions: BsaP-BioB Complex Structures in Actinobacteria

The discovery of the biotin synthase auxiliary protein BsaP represents a significant advancement in understanding actinobacterial biotin synthesis. Unlike the biotin synthase from Escherichia coli, which functions independently, Mycobacterium tuberculosis and Mycobacterium smegmatis biotin synthases absolutely require BsaP for catalytic activity. This auxiliary protein is encoded by rv1590 in Mycobacterium tuberculosis and is located immediately downstream of the bioB gene in most actinobacterial genomes.

Biochemical studies demonstrate that BsaP functions in conjunction with the [2Fe-2S] cluster of biotin synthase, with maximal activity observed only when both biotin synthase and BsaP are reconstituted together with iron and sulfide. The protein can form complexes with biotin synthase that are capable of multiple turnovers, in contrast to the single turnover limitation observed with Escherichia coli biotin synthase. Homology searches have identified hundreds of BsaP homologs across various actinobacterial genomes, with the encoding genes consistently associated with bioB, suggesting a widespread evolutionary adaptation within this bacterial phylum.

The structural basis for BsaP function appears to be related to the unique architecture of the [2Fe-2S] cluster in actinobacterial biotin synthases. Comparative analysis suggests that BsaP-associated biotin synthases differ from BsaP-independent enzymes in their [2Fe-2S] cluster coordination environment, potentially explaining the auxiliary protein requirement. The presence of BsaP enhances the efficiency of biotin synthesis under iron-limiting conditions, which is particularly relevant for pathogenic actinobacteria that must synthesize biotin in the nutrient-poor environment of the host.

Organism GroupBsaP RequirementGene AssociationFunctional Role
Mycobacterium tuberculosisRequiredrv1590, downstream of bioBEssential for BioB activity
Mycobacterium smegmatisRequiredAssociated with bioBEssential for BioB activity
Actinobacteria (general)Required (hundreds of homologs)Located downstream of bioBAuxiliary protein for biotin synthesis
Other bacteriaNot requiredN/AN/A
Escherichia coliNot requiredN/ABioB functions independently

Evolutionary Conservation of Active Site Residues: Sequence-Structure Correlations

The evolutionary conservation of dethiobiotin synthase active site residues reveals a complex pattern of functional constraint balanced against structural flexibility. Despite the absence of significant sequence similarity to other protein families, dethiobiotin synthase displays remarkable conservation of key catalytic residues across bacterial, fungal, and plant lineages. The active site architecture demonstrates greater than 80% conservation in residues directly involved in catalysis, including those responsible for metal coordination, substrate binding, and nucleotide recognition.

The evolutionary relationship between dethiobiotin synthase and other P-loop containing enzymes provides insights into the ancient origins of nucleotide-binding proteins. Structural comparisons reveal that dethiobiotin synthase shares significant three-dimensional similarity with adenylosuccinate synthetase, H-ras-p21, and nitrogenase iron protein, despite the absence of sequence homology, indicating convergent evolution toward a common catalytic architecture.

Analysis of sequence-structure correlations across different organisms reveals that while the overall fold is highly conserved, specific regions show significant variation that correlates with functional differences. The C-terminal region of dethiobiotin synthase proteins, which contains nucleotide-recognition motifs, varies considerably among species, with Helicobacter pylori representing an extreme example by lacking one of the two canonical nucleotide-binding motifs entirely.

The conservation pattern extends to the iron-sulfur cluster binding residues, where cysteine positions are absolutely conserved across all characterized enzymes, while the unusual arginine ligand (Arg260) shows high conservation specifically in organisms utilizing the [2Fe-2S] cluster for sulfur donation. This conservation pattern strongly supports the functional importance of the arginine residue in the catalytic mechanism and explains the species-specific differences in auxiliary protein requirements.

FeatureConservation LevelSequence IdentityFunctional Significance
Active site residuesHighly conserved>80% in key residuesEssential for catalysis
P-loop motifStructurally conservedVariable sequence, conserved structureATP binding and hydrolysis
Iron-sulfur cluster bindingFunctionally conservedCysteine positions conservedElectron transfer and sulfur donation
Substrate binding siteConserved with variationsModerate conservationSubstrate recognition
Auxiliary protein requirementActinobacteria-specificSpecific to actinobacterial lineageEnhanced biotin synthesis efficiency

XLogP3

0.8

MeSH Pharmacological Classification

Immunosuppressive Agents

Other CAS

636-20-4
15720-25-9

Dates

Last modified: 08-15-2023

Improved biotin, thiamine, and lipoic acid biosynthesis by engineering the global regulator IscR

Anne P Bali, David Lennox-Hvenekilde, Nils Myling-Petersen, Josi Buerger, Bo Salomonsen, Luisa S Gronenberg, Morten O A Sommer, Hans J Genee
PMID: 32220614   DOI: 10.1016/j.ymben.2020.03.005

Abstract

Biotin, thiamine, and lipoic acid are industrially important molecules naturally synthesized by microorganisms via biosynthetic pathways requiring iron-sulfur (FeS) clusters. Current production is exclusively by chemistry because pathway complexity hinders development of fermentation processes. For biotin, the main bottleneck is biotin synthase, BioB, a S-adenosyl methionine-dependent radical enzyme that converts dethiobiotin (DTB) to biotin. BioB overexpression is toxic, though the mechanism remains unclear. We identified single mutations in the global regulator IscR that substantially improve cellular tolerance to BioB overexpression, increasing Escherichia coli DTB-to-biotin biocatalysis by more than 2.2-fold. Based on proteomics and targeted overexpression of FeS-cluster biosynthesis genes, FeS-cluster depletion is the main reason for toxicity. We demonstrate that IscR mutations significantly affect cell viability and improve cell factories for de novo biosynthesis of thiamine by 1.3-fold and lipoic acid by 1.8-fold. We illuminate a novel engineering target for enhancing biosynthesis of complex FeS-cluster-dependent molecules, paving the way for industrial fermentation processes.


A Synthetic Vesicle-to-Vesicle Communication System

Yudi Ding, Nicholas H Williams, Christopher A Hunter
PMID: 31642667   DOI: 10.1021/jacs.9b09102

Abstract

A molecular signal displayed on the external surface of one population of vesicles was used to trigger a catalytic process on the inside of a second population of vesicles. The key recognition event is the transfer of a protein (NeutrAvidin) bound to vesicles displaying desthiobiotin to vesicles displaying biotin. The desthiobiotin-protein complex was used to anchor a synthetic transducer in the outer leaflet of the vesicles, and when the protein was displaced, the transducer translocated across the bilayer to expose a catalytic headgroup to the internal vesicle solution. As a result, an ester substrate encapsulated on the inside of this second population of vesicles was hydrolyzed to give a fluorescence output signal. The protein has four binding sites, which leads to multivalent interactions with membrane-anchored ligands and very high binding affinities. Thus, biotin, which has a dissociation constant 3 orders of magnitude higher than desthiobiotin, did not displace the protein from the membrane-anchored transducer, and membrane-anchored biotin displayed on the surface of a second population of vesicles was required to generate an effective input signal.


Isotopically Labeled Desthiobiotin Azide (isoDTB) Tags Enable Global Profiling of the Bacterial Cysteinome

Patrick R A Zanon, Lisa Lewald, Stephan M Hacker
PMID: 31782878   DOI: 10.1002/anie.201912075

Abstract

Rapid development of bacterial resistance has led to an urgent need to find new druggable targets for antibiotics. In this context, residue-specific chemoproteomic approaches enable proteome-wide identification of binding sites for covalent inhibitors. Described here are easily synthesized isotopically labeled desthiobiotin azide (isoDTB) tags that shortened the chemoproteomic workflow and allowed an increased coverage of cysteines in bacterial systems. They were used to quantify 59 % of all cysteines in essential proteins in Staphylococcus aureus and enabled the discovery of 88 cysteines that showed high reactivity, which correlates with functional importance. Furthermore, 268 cysteines that are engaged by covalent ligands were identified. Inhibition of HMG-CoA synthase was verified and will allow addressing the bacterial mevalonate pathway through a new target. Overall, a broad map of the bacterial cysteinome was obtained, which will facilitate the development of antibiotics with novel modes-of-action.


Chemical Proteomic Profiling of the Interacting Proteins of Isoprenoid Pyrophosphates

Rong Cai, Xuejiao Dong, Kailin Yu, Xiaomei He, Xiaochuan Liu, Yinsheng Wang
PMID: 32420730   DOI: 10.1021/acs.analchem.0c01676

Abstract

Isoprenoid pyrophosphates are involved in protein prenylation and assume regulatory roles in cells; however, little is known about the cellular proteins that can interact with isoprenoid pyrophosphates. Here, we devised a chemical proteomic strategy, capitalizing on the use of a desthiobiotin-geranyl pyrophosphate (GPP) acyl phosphate probe for the enrichment and subsequent identification of GPP-binding proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By combining stable isotope labeling by amino acids in cell culture (SILAC) and competitive labeling with low vs high concentrations of GPP probe, with ATP vs GPP acyl phosphate probes, or with the GPP probe in the presence of different concentrations of free GPP, we uncovered a number of candidate GPP-binding proteins. We also discovered, for the first time, histone deacetylase 1 (HDAC1) as a GPP-binding protein. Furthermore, we found that the enzymatic activity of HDAC1 could be modulated by isoprenoid pyrophosphates. Together, we developed a novel chemical proteomic method for the proteome-wide discovery of GPP-binding proteins, which sets the stage for a better understanding about the biological functions of isoprenoids.


Functional annotation of serine hydrolases in the asexual erythrocytic stage of Plasmodium falciparum

Rubayet Elahi, W Keith Ray, Christie Dapper, Seema Dalal, Richard F Helm, Michael Klemba
PMID: 31772212   DOI: 10.1038/s41598-019-54009-0

Abstract

Enzymes of the serine hydrolase superfamily are ubiquitous, highly versatile catalysts that mediate a wide variety of metabolic reactions in eukaryotic cells, while also being amenable to selective inhibition. We have employed a fluorophosphonate-based affinity capture probe and mass spectrometry to explore the expression profile and metabolic roles of the 56-member P. falciparum serine hydrolase superfamily in the asexual erythrocytic stage of P. falciparum. This approach provided a detailed census of active serine hydrolases in the asexual parasite, with identification of 21 active serine hydrolases from α/β hydrolase, patatin, and rhomboid protease families. To gain insight into their functional roles and substrates, the pan-lipase inhibitor isopropyl dodecylfluorophosphonate was employed for competitive activity-based protein profiling, leading to the identification of seven serine hydrolases with potential lipolytic activity. We demonstrated how a chemoproteomic approach can provide clues to the specificity of serine hydrolases by using a panel of neutral lipase inhibitors to identify an enzyme that reacts potently with a covalent monoacylglycerol lipase inhibitor. In combination with existing phenotypic data, our studies define a set of serine hydrolases that likely mediate critical metabolic reactions in asexual parasites and enable rational prioritization of future functional characterization and inhibitor development efforts.


Cheng Li, Xiao-Quan Yang, Ming-Zhen Zhang, Yuan-Yang Song, Kai Cheng, Jie An, Xiao-Shuai Zhang, Yang Xuan, Bo Liu, Yuan-Di Zhao
PMID: 30555572   DOI: 10.7150/thno.28241

Abstract

Currently, a large number of anti-tumor drug delivery systems have been widely used in cancer therapy. However, due to the molecular complexity and multidrug resistance of tumors, monotherapies remain suboptimal. Thus, this study aimed to develop a multifunctional theranostic nanoplatform for effective cancer therapy.
Folic acid-modified silver sulfide@mesoporous silica core-shell nanoparticle was first modified with desthiobiotin (db) on the surface, then doxorubicin (DOX) was loaded into pore. Avidin was employed as "gatekeeper" to prevent leakage of DOX
desthiobiotin-avidin interaction. Db-modified survivin antisense oligonucleotide (db-DNA) which could inhibit survivin expression was then grafted on avidin at the outer layer of nanoparticle. DOX release and db-DNA dissociation were simultaneously triggered by overexpressing biotin in cancer cells, then combining PTT from Ag
S QD to inhibit tumor growth.
This nanoprobe had satisfactory stability and photothermal conversion efficiency up to 33.86% which was suitable for PTT. Due to the good targeting ability and fluorescent anti-bleaching, its signal still existed at the tumor site after tail vein injection of probe into HeLa tumor-bearing nude mice for 48 h.
and
antitumor experiments both demonstrated that drug, gene and photothermal synergistic therapy significantly enhanced antitumor efficacy with minimal systemic toxicity.
Our findings demonstrate that this novel nanoplatform for targeted image-guided treatment of tumor and tactfully integrated chemotherapy, photothermal therapy (PTT) and gene therapy might provide an insight for cancer theranostics.


Pull-Down of Metalloproteins in Their Native States by Using Desthiobiotin-Based Probes

Chinh Ngo, Radhika Mehta, Kanchan Aggarwal, Audrey G Fikes, Ines C Santos, Sylvester M Greer, Emily L Que
PMID: 30520207   DOI: 10.1002/cbic.201800613

Abstract

One-third of all proteins are estimated to require metals for structural stability and/or catalytic activity. Desthiobiotin probes containing metal binding groups can be used to capture metalloproteins with exposed active-site metals under mild conditions so as to prevent changes in metallation state. The proof-of-concept was demonstrated with carbonic anhydrase (CA), an open active site, Zn
-containing protein. CA was targeted by using sulfonamide derivatives. Linkers of various lengths and structures were screened to determine the optimal structure for capture of the native protein. The optimized probes could selectively pull down CA from red blood cell lysate and other protein mixtures. Pull-down of differently metallated CAs was also investigated.


Covalent Immune Recruiters: Tools to Gain Chemical Control Over Immune Recognition

Benjamin Lake, Nickolas Serniuck, Eden Kapcan, Alex Wang, Anthony F Rullo
PMID: 32100991   DOI: 10.1021/acschembio.0c00112

Abstract

Unprecedented progress made in the treatment of cancer using the body's own immune system has encouraged the development of synthetic molecule based immunotherapeutics. An emerging class of these compounds, called Antibody Recruiting Molecules (ARMs) or Antibody Engagers (AEs), functions by reversibly binding antibodies naturally present in human serum and recruiting these to cancer cells. The recruited antibodies then engage immune cells to form quaternary complexes that drive cancer erradication. Despite their promise, the requirement to form quaternary complexes governed by multiple equilibria complicates an understanding of their
efficacy. Particularly problematic are low endogenous serum antibody concentrations and rapid clearance of AEs from circulation. Here we describe a new class of trifunctional chemical tools we call covalent immune recruiters (CIRs). CIRs covalently label specific serum antibodies in a selective manner with a target protein binding ligand. CIRs thereby exert well-defined control over antibody recruitment and simplify quaternary complex equilibium, enabling probing of the resultant effects on immune recognition. We demonstrate CIRs can selectively covalently label anti-DNP IgG, a natural human antibody, directly in human serum to drive efficient immune cell recognition of targets. We expect CIRs will be useful tools to probe how quaternary complex stability impacts the immune recognition of cancer
, revealing new design principles to guide the development of future AEs.


Development of a Method To Prioritize Protein-Ligand Pairs on Beads Using Protein Conjugated to a Near-IR Dye

Marianne E Maresh, Darci J Trader
PMID: 30677288   DOI: 10.1021/acscombsci.8b00165

Abstract

The development of techniques to screen one-bead-one-compound (OBOC) libraries remains a critical step in identifying small molecules that bind target proteins. While great strides have been made, there remains a need to continue to develop OBOC screening techniques that not only reliably identify hit molecules but also can distinguish poor from excellent binders in a single screen. Similarly, relatively strong binding between a small molecule and protein target is required to be considered a hit from the initial pool of screened molecules. Here, we present the framework for a method to screen OBOC libraries using proteins and antibodies stained with a near-infrared (NIR)-emitting fluorophore. These labeled proteins provide significant signal at very low concentrations because of their fluorescence quantum yield. This work revealed that we can detect proteins and antibodies interacting with a known binding partner at low nanomolar concentrations; binding is specific, and known binders to carbonic anhydrase can be detected and ranked.


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